The synthesis of 6-bromo-7-chloroquinazolin-2(1H)-one typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 6-bromo-2-aminobenzonitrile with 7-chloroisatoic anhydride in the presence of a base such as potassium carbonate. This reaction is usually conducted in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120 °C) to facilitate cyclization .
Industrial production may utilize continuous flow reactors for enhanced efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
The molecular structure of 6-bromo-7-chloroquinazolin-2(1H)-one features a fused bicyclic system containing a quinazoline core. The presence of bromine at the 6th position and chlorine at the 7th position significantly influences its chemical properties.
The compound exhibits distinct electronic properties due to the electronegative halogens, which can affect its reactivity in various chemical reactions .
6-bromo-7-chloroquinazolin-2(1H)-one can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for various applications in drug development and material science .
The mechanism of action of 6-bromo-7-chloroquinazolin-2(1H)-one primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation.
The exact molecular targets may vary depending on the specific derivatives studied, but they often include:
Understanding these interactions is essential for optimizing its therapeutic potential .
6-bromo-7-chloroquinazolin-2(1H)-one has several scientific applications:
The systematic IUPAC name 6-bromo-7-chloro-1H-quinazolin-2-one (CAS Registry Number: 1036757-12-6) precisely defines the compound’s atomic connectivity and distinguishes it from positional isomers. The "1H" designation specifies the lactam tautomer where the hydrogen resides on the N1 nitrogen atom. Key identifiers include:
Table 1: Nomenclature and Structural Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 6-bromo-7-chloro-1H-quinazolin-2-one |
CAS Number | 1036757-12-6 |
Molecular Formula | C₈H₄BrClN₂O |
Molecular Weight | 259.49 g/mol |
SMILES | C1=C2C=NC(=O)NC2=CC(=C1Br)Cl |
InChI Key | CTNDZOBVJZGQQF-UHFFFAOYSA-N |
Isomeric complexity arises from:
The ortho-disposed halogens exert steric and electronic effects, including mutual polarization of C-Br and C-Cl bonds and enhanced electrophilicity at C4/C8 positions. This configuration also creates a unique halogen-bonding surface for target interactions [5].
The lactam position (2-one vs. 4-one) profoundly influences biological activity profiles:
Table 2: Biological Activity Comparison of Key Isomers
Compound | Lactam Position | Halogen Positions | Key Biological Activity | Potency (GI₅₀/IC₅₀) |
---|---|---|---|---|
6-Bromo-7-chloroquinazolin-2(1H)-one | 2(1H)-one | 6-Br, 7-Cl | EGFR/VEGFR inhibition | 0.8–1.2 μM (A549 cells) |
6-Bromo-8-chloroquinazolin-4(3H)-one | 4(3H)-one | 6-Br, 8-Cl | Antiproliferative | >5 μM (broad panel) |
7-Chloroquinolinehydrazone I | N/A | 7-Cl (quinoline) | CNS cancer inhibition | 0.688 μg/cm³ (SF-295 cells) |
Ortho-halogenation (6,7-positioning) in 2(1H)-one systems creates a planar, electron-deficient scaffold favorable for DNA intercalation and topoisomerase inhibition, mechanisms less accessible to meta-halogenated isomers [5] .
Quinazolinones emerged as medicinal scaffolds in the mid-20th century, with halogenation strategies evolving to optimize pharmacokinetics and target affinity:
This scaffold’s versatility enables diverse therapeutic applications:
Table 3: Synthetic Applications of Halogen Reactivity
Reaction Type | Target Position | Conditions | Application Example |
---|---|---|---|
Suzuki Coupling | C6 (Br) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives for kinase inhibition |
Nucleophilic Aromatic Substitution | C7 (Cl) | Piperazine, DIPEA, DMSO, 120°C | Water-soluble prodrugs |
Buchwald-Hartwig Amination | C4 | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene | Covalent inhibitor precursors |
Table 4: Comparative Halogen Effects on Biological Activity
Halogen Pattern | Lactam Position | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | DNA Intercalation ΔTm (°C) |
---|---|---|---|---|
6-Br, 7-Cl | 2(1H)-one | 0.15 | 0.28 | 8.2 |
6-Cl, 7-Br | 2(1H)-one | 1.7 | 3.1 | 5.6 |
6-Br, 7-Cl | 4(3H)-one | 2.3 | 4.8 | 6.9 |
Concluding Remarks
6-Bromo-7-chloroquinazolin-2(1H)-one exemplifies the strategic integration of halogen atoms to optimize quinazolinone pharmacology. Its ortho-dihalo configuration creates a unique electronic profile enabling potent kinase inhibition and DNA interactions. Future research will focus on exploiting halogen-specific reactivity for next-generation targeted therapies, particularly covalent kinase inhibitors and bifunctional degraders. The continued evolution of this scaffold underscores the enduring significance of halogenated heterocycles in medicinal chemistry.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: